pmx464

Catalog No.
S539913
CAS No.
485842-97-5
M.F
C13H9NO2S
M. Wt
243.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pmx464

CAS Number

485842-97-5

Product Name

pmx464

IUPAC Name

4-(1,3-benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-one

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

InChI

InChI=1S/C13H9NO2S/c15-9-5-7-13(16,8-6-9)12-14-10-3-1-2-4-11(10)17-12/h1-8,16H

InChI Key

SDYBYKXWYDVVKP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O

solubility

Soluble in DMSO

Synonyms

PMX 464, PMX-464, PMX464

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3(C=CC(=O)C=C3)O

The exact mass of the compound 4-(Benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one is 243.0354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PMX464 is a novel thiol-reactive quinol compound recognized for its role as a potential inhibitor of the thioredoxin-thioredoxin reductase system. This compound is chemically characterized as 4-(benzothiazol-2-yl)-4-hydroxy-2,5-cyclohexadien-1-one. PMX464 has garnered attention in the scientific community due to its unique mechanism of action, particularly its ability to inhibit the activity of thioredoxin and thioredoxin reductase, which are crucial for cellular redox balance and signaling pathways involved in various diseases, including cancer and inflammation .

That involve its thiol-reactive nature. It primarily interacts with thiol groups in proteins, leading to the formation of stable adducts. This reactivity is pivotal in its function as an inhibitor of the thioredoxin-thioredoxin reductase system. The inhibition of this system results in altered redox states within cells, contributing to the compound's biological effects, such as the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activation, which is associated with inflammatory responses .

PMX464 exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent. Studies have demonstrated that it inhibits NF-kB-dependent pro-inflammatory activation in alveolar epithelial cells, suggesting its potential therapeutic applications in inflammatory diseases . Furthermore, it has shown cytocidal effects against trypanosomes, indicating its utility in parasitic infections . The compound also induces cell cycle arrest in certain cancer cell lines, highlighting its potential as an anticancer therapeutic agent .

The synthesis of PMX464 typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate benzothiazole derivatives with cyclohexadienone intermediates. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Detailed methodologies can vary, but they generally emphasize the importance of maintaining thiol reactivity throughout the synthesis process to preserve the compound's biological efficacy .

PMX464 has a variety of applications in scientific research and potential therapeutic contexts:

  • Cancer Research: Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further investigation as an anticancer drug.
  • Inflammatory Diseases: PMX464's role in modulating inflammatory pathways positions it as a potential treatment for conditions characterized by excessive inflammation.
  • Parasitology: Its effectiveness against trypanosomes suggests applications in treating parasitic infections such as African sleeping sickness .

Interaction studies involving PMX464 have focused on its binding affinity to thioredoxin and thioredoxin reductase. These studies reveal that PMX464 effectively disrupts the normal function of these proteins, leading to increased oxidative stress within cells. This disruption can trigger various cellular responses, including apoptosis and changes in gene expression related to inflammation and cancer progression . Additionally, PMX464 has been evaluated for its synergistic effects when combined with other therapeutic agents, enhancing its potential efficacy in clinical settings.

Several compounds share structural or functional similarities with PMX464. Notable examples include:

Compound NameStructure TypeMechanism of ActionUnique Features
Thioredoxin Inhibitor 1Quinol derivativeInhibits thioredoxin activitySpecificity towards certain cancer types
TrxR Inhibitor 2Benzothiazole derivativeTargets thioredoxin reductaseDual action on both thioredoxin and reductase
Antitumor QuinolQuinol with varied substitutionsInduces oxidative stressBroad-spectrum anticancer activity

PMX464 stands out due to its specific reactivity with thiol groups and its dual inhibition mechanism targeting both thioredoxin and thioredoxin reductase systems. This unique profile enhances its potential as a therapeutic agent compared to other similar compounds that may only target one aspect of redox biology .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.03539970 g/mol

Monoisotopic Mass

243.03539970 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YJX11V636Q

Wikipedia

Aw-464

Dates

Last modified: 08-15-2023
1: Yao K, Wu W, Wang K, Ni S, Ye P, Yu Y, Ye J, Sun L. Electromagnetic noise inhibits radiofrequency radiation-induced DNA damage and reactive oxygen species increase in human lens epithelial cells. Mol Vis. 2008 May 19;14:964-9. PubMed PMID: 18509546; PubMed Central PMCID: PMC2391079.

Explore Compound Types